molecular formula C12H14N2O B2825358 1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole CAS No. 477870-02-3

1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole

Cat. No.: B2825358
CAS No.: 477870-02-3
M. Wt: 202.257
InChI Key: XZOKMCRHCVZZRU-UHFFFAOYSA-N
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Description

1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a 3,5-dimethylbenzyl group attached to the imidazole ring via an oxygen atom. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole typically involves the reaction of 3,5-dimethylbenzyl alcohol with imidazole in the presence of a suitable base and solvent. The reaction conditions may vary, but common bases include potassium carbonate or sodium hydride, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often used. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of imidazole derivatives with oxidized benzyl groups.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole compounds with various functional groups.

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole can be compared with other similar compounds, such as:

    1-[(3,5-dimethylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole:

    3,5-dimethoxybenzyl alcohol: A related compound with methoxy groups instead of methyl groups, used as a pharmaceutical intermediate and starting material for dendrimers.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 3,5-dimethylbenzyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3,5-dimethylphenyl)methoxy]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-10-5-11(2)7-12(6-10)8-15-14-4-3-13-9-14/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOKMCRHCVZZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CON2C=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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